2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, also known as PTI-125, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials for the treatment of Alzheimer's disease and other related disorders.
Mecanismo De Acción
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is believed to exert its therapeutic effects by modulating the activity of the protein known as amyloid beta precursor protein (APP). This protein is involved in the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. This compound has been shown to reduce the production of amyloid beta and to promote the clearance of existing plaques. In addition, this compound has been shown to improve synaptic function and to promote neurogenesis, which are important for maintaining cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of neurodegenerative diseases. In addition, this compound has been shown to improve synaptic function and to promote neurogenesis, which are important for maintaining cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is that it has shown promising results in preclinical studies and is now being evaluated in clinical trials for the treatment of Alzheimer's disease and other related disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic effects.
Direcciones Futuras
There are several future directions for research on 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol. One direction is to further investigate its mechanism of action and to identify the specific targets that are responsible for its therapeutic effects. Another direction is to evaluate its efficacy in clinical trials for the treatment of Alzheimer's disease and other related disorders. Finally, future research could explore the potential of this compound for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of 2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol involves a multi-step process that begins with the reaction of 2-(phenylacetyl)-3-(trifluoromethyl)indazole with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by reduction of the oxime using sodium borohydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
2-(phenylacetyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to have neuroprotective properties and to improve cognitive function in preclinical models of Alzheimer's disease and traumatic brain injury. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)15(23)12-8-4-5-9-13(12)20-21(15)14(22)10-11-6-2-1-3-7-11/h1-3,6-7,12,23H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKROSLURNUKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.